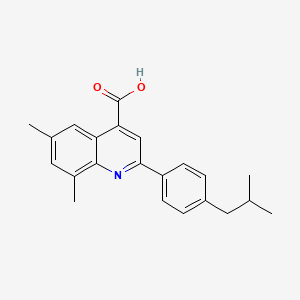

2-(4-异丁基苯基)-6,8-二甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, also known as 4-IBPQC, is a synthetic, non-steroidal compound with potential applications in a variety of scientific research fields. 4-IBPQC has been studied for its potential use in drug development, as a chemical tool, and as a reagent for various biochemical and physiological processes.

科学研究应用

合成和机制一项研究讨论了通过酰基和芳基丙酮酸的反应合成2-取代7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸的方法,并提出了基于从头算量子化学计算的形成机制(Rudenko et al., 2012)。这种方法可能为合成相关化合物提供见解,包括通过突出潜在机制和合成途径来合成2-(4-异丁基苯基)-6,8-二甲基喹啉-4-羧酸。

结构表征研究的另一个重要方面涉及基于酰胺羧酸的有机锡(IV)羧酸盐的结构表征,通过各种配位模式和超分子相互作用展示了多样的分子结构(Xiao et al., 2013)。这项研究表明,类似于2-(4-异丁基苯基)-6,8-二甲基喹啉-4-羧酸中羧酸基团的酰胺羧酸可以导致具有潜在应用于材料科学和配位化学的复杂结构。

作用机制

Target of Action

The compound “2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

As an NSAID, this compound likely works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This results in cellular effects such as reduced inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics .

属性

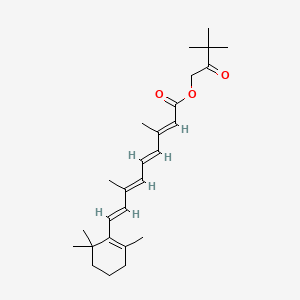

IUPAC Name |

6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(24)25)18-11-14(3)10-15(4)21(18)23-20/h5-8,10-13H,9H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTUESDPDNFWPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)